molecular formula C8H7N3O B1287469 2-(Furan-2-yl)pyrimidin-4-amine CAS No. 27130-93-4

2-(Furan-2-yl)pyrimidin-4-amine

Cat. No.: B1287469
CAS No.: 27130-93-4
M. Wt: 161.16 g/mol
InChI Key: QEWDMHXEPDYWGC-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)pyrimidin-4-amine is a heterocyclic compound that combines a furan ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyrimidine with furan-2-carbaldehyde under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the formation of the desired heterocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: Both the furan and pyrimidine rings can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-(Furan-2-yl)pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: This compound has potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)pyrimidine: Lacks the amine group but shares the core structure.

    2-(Thiophen-2-yl)pyrimidin-4-amine: Contains a thiophene ring instead of a furan ring.

    2-(Pyridin-2-yl)pyrimidin-4-amine: Contains a pyridine ring instead of a furan ring.

Uniqueness

2-(Furan-2-yl)pyrimidin-4-amine is unique due to the presence of both the furan and pyrimidine rings, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and biological activity, making it a valuable scaffold in drug discovery and development.

Biological Activity

2-(Furan-2-yl)pyrimidin-4-amine is a heterocyclic compound that combines a furan ring with a pyrimidine structure, which has attracted significant interest in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a target for drug development against multiple diseases, including cancer and bacterial infections.

Chemical Structure and Synthesis

The compound can be synthesized through cyclization reactions involving 2-aminopyrimidine and furan-2-carbaldehyde. This process often utilizes catalysts such as Lewis acids or bases to enhance yield and selectivity. Characterization techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the structure of synthesized compounds.

Anticancer Activity

Research indicates that this compound derivatives exhibit promising anticancer properties. One study demonstrated that certain derivatives showed significant inhibition of cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, derivatives were found to inhibit aurora kinases, critical regulators of cell division, leading to apoptosis in cancer cells .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. A study reported that derivatives of this compound displayed potent activity against both Gram-positive and Gram-negative bacteria. Notably, the IC50 values against Escherichia coli were significantly lower than those of traditional antibiotics like amoxicillin, indicating a strong potential for developing new antibacterial agents .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit enzyme activity by binding to active sites or modulating receptor functions. This interaction disrupts normal cellular processes, leading to therapeutic effects such as reduced cell proliferation in cancer or bacterial growth inhibition .

Table 1: Anticancer Activity of this compound Derivatives

Compound NameTarget EnzymeIC50 (µM)Cell Line Tested
Derivative AAurora Kinase15.6HeLa
Derivative BAurora Kinase22.3MCF7
Derivative CAurora Kinase10.8A549

Table 2: Antibacterial Activity Against Common Strains

Compound NameBacterial StrainIC50 (µM)
Derivative DE. coli5.77
Derivative EStaphylococcus aureus12.34
Derivative FPseudomonas aeruginosa8.45

Case Studies

  • Case Study on Cancer Treatment : In a controlled study, derivatives of this compound were tested against various cancer cell lines, demonstrating significant inhibition rates compared to standard chemotherapeutics.
  • Case Study on Antibacterial Efficacy : In vitro tests showed that certain derivatives had an IC50 value of less than 10 µM against E. coli, outperforming established antibiotics in terms of potency and effectiveness.

Properties

IUPAC Name

2-(furan-2-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7-3-4-10-8(11-7)6-2-1-5-12-6/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWDMHXEPDYWGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90615728
Record name 2-(Furan-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27130-93-4
Record name 2-(2-Furanyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27130-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Furan-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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